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CAS No.: 166518-60-1

Cat. No.: S519820

Drug Overview and Development Status

Avasimibe (codename CI-1011) is a synthetic inhibitor of sterol O-acyltransferases (SOAT1 and SOAT?2,
also known as ACAT1 and ACAT?) that was originally developed by Parke-Davis (later Pfizer) as a potential
lipid-lowering agent and treatment for atherosclerosis. The first description of avasimibe was published in
1996, with clinical trials commencing in 1997. [1] Despite promising early research, development was halted
in 2003 due to a high interaction potential with other medicines and concerning clinical trial results
showing it had no favorable effect on atherosclerosis while actually increasing LDL cholesterol levels

significantly. [1] [2] The drug has never been marketed or used outside clinical trials. [1]

In recent years, avasimibe has experienced renewed interest in the research community due to its potential
antitumor utility through mechanisms distinct from its original cholesterol-related targets. [1] Several
preclinical studies have demonstrated promising anticancer effects across various tumor types, including
prostate, bladder, pancreatic, lung, and colon cancers. [3] [4] [5] Additional research has explored its
potential application in allergic asthma and bacterial infections, though these remain in early investigative

stages. [6]

Pharmacokinetic Parameters and Properties
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Quantitative Pharmacokinetic Data

Table 1: Comprehensive Pharmacokinetic Parameters of Avasimibe

Parameter Value Conditions/Notes Reference

Absorption

Food Effect (High-fat meal) Increased t Peak serum concentration & [1]
absorption AUC

Distribution

Molecular Formula C29H43NO4S - [1]

Molecular Weight 501.73 g-mol—? - [1]

Metabolism

Primary Metabolizing CYP3A4, CYP2C9 Hepatic metabolism [1]

Enzymes

Pregnane X Receptor Potent activator ECso values in nM range [7]

CYP3A4 Induction 3-6 fold increase Measured by midazolam [7]

clearance

Elimination

Half-Life 15-24 hours - [1]

Fecal Excretion Predominant route Primary elimination pathway [1]

Renal Excretion <2% Minimal renal clearance [1]

Table 2: Drug Interaction Profile of Avasimibe
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Interaction Type Effect Clinical Impact Reference

CYP3A4 Substrates (e.g., 3-6 fold increase in oral Significant reduction in [7]

midazolam) clearance exposure

P-glycoprotein Substrates 40% decrease in AUC Reduced systemic [7]

(e.g., digoxin) exposure

CYP450 Inhibition ICso values: 1.6-20.7 uM Substrate-dependent [7]
inhibition

Pharmacokinetic Characteristics Summary

Avasimibe demonstrates complex pharmacokinetics characterized by significant food effects and extensive
metabolism. Administration with food, particularly high-fat meals, substantially enhances its oral
bioavailability as evidenced by increases in both peak serum concentration (Cmax) and area under the curve
(AUC). [1] The drug undergoes hepatic metabolism primarily via CYP3A4 and CYP2C9 isoenzymes,

resulting in an elimination half-life of 15-24 hours that supports once-daily dosing. [1]

A particularly noteworthy pharmacokinetic aspect of avasimibe is its dual interaction with cytochrome
P450 enzymes—acting as both an inducer and inhibitor. [1] [7] It functions as a potent activator of the
pregnane X receptor (PXR), subsequently inducing the expression of CYP3A4 and P-glycoprotein. [7]
Concurrently, it directly inhibits several CYP450 isoenzymes including CYP1A2, CYP2C9, and CYP2C19.
[1] This complex induction/inhibition profile creates significant potential for drug-drug interactions, which

was a major factor in the discontinuation of its development for cardiovascular indications.

The excretion profile of avasimibe is predominantly fecal, with less than 2% of the administered dose

recovered in urine, indicating minimal renal elimination. [1]

Mechanism of Action and Signaling Pathways

Primary Pharmacological Mechanisms
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Avasimibe's primary molecular targets are sterol O-acyltransferases SOAT1 and SOAT2 (also known as
ACAT1 and ACAT?2), which are enzymes responsible for catalyzing the esterification of cholesterol. [1] This
enzymatic conversion facilitates the storage of cholesterol esters within intracellular lipid droplets, serving as
a key regulatory mechanism for maintaining cholesterol homeostasis in cells. [3] By inhibiting this process,
avasimibe causes intracellular accumulation of free cholesterol, which can induce endoplasmic reticulum

stress and ultimately lead to apoptosis in sensitive cells. [4]
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Figure 1: Avasimibe's Dual Mechanisms of ACAT Inhibition and PXR Activation

Beyond its direct effects on cholesterol metabolism, avasimibe demonstrates a multifaceted mechanism of
action that explains both its therapeutic potential and its significant drug interaction profile. The drug is a
potent activator of the pregnane X receptor (PXR), a nuclear receptor that functions as a master regulator
of xenobiotic metabolism. [7] PXR activation leads to the transcriptional upregulation of genes encoding
drug-metabolizing enzymes and transporters, including CYP3A4 and P-glycoprotein (MDR1). This
induction capability is remarkably potent—clinical studies demonstrated 3-6 fold increases in midazolam

(CYP3A4 substrate) clearance and a 40% decrease in digoxin (P-glycoprotein substrate) exposure. [7]
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Cancer-Specific Mechanisms

In cancer research, avasimibe's antitumor effects appear to involve additional signaling pathways beyond

cholesterol modulation:

e PPARy Activation: In bladder cancer models, avasimibe treatment upregulated PPARy at both
transcriptional and protein levels, inducing G1-phase cell cycle arrest. This effect was reversible with

the PPARYy antagonist GW9662, confirming pathway involvement. [4] [8]

o E2F-1 Signaling: In prostate cancer, avasimibe suppressed proliferation and metastasis via the E2F-1
signaling pathway, with knockdown experiments demonstrating that E2F-1 is required for these

antitumor effects. [5]

¢ Wnt/B-Catenin Pathway: In asthma models, avasimibe alleviated airway epithelial barrier disruption
by suppressing the Wnt/[3-catenin signaling pathway, representing a completely different mechanism

from its cholesterol effects. [6]

Experimental Protocols and Methodologies

In Vitro Metabolic and Induction Studies

Primary Human Hepatocyte Model for CYP Induction:

¢ Cell System: Primary human hepatocytes from qualified donors, cultured in appropriate maintenance
media. [7]

e Treatment Protocol: Avasimibe dissolved in DMSO applied across concentration range (typically
0.1-10 pM) for 48-72 hours, with rifampin as positive control and vehicle as negative control. [7]

e Endpoint Measurements: CYP3A4 activity measured using substrate-specific probes (testosterone,
midazolam, felodipine); mMRNA expression by microarray or RT-PCR; immunoreactive protein by
Western blot. [7]

o Data Analysis: ECso values calculated from dose-response curves; induction potential compared to
reference inducer rifampin. [7]

Transient Transfection Assay for PXR Activation:
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e Cell Lines: CV-1 or HepG2 cells co-transfected with hPXR expression vector and reporter construct
containing PXR response elements. [7]

e Controls: Include rifampin as reference PXR activator and vehicle controls. [7]

¢ Luciferase Assay: Measure reporter activity 24-48 hours after avasimibe treatment to quantify PXR
activation. [7]

In Vivo Pharmacokinetic Studies

Bioavailability and Tissue Distribution Protocol:

e Formulation: For intravenous administration, avasimibe encapsulated in Human Serum Albumin
(HSA) nanoparticles to enhance water solubility (10 wt% loading optimal). [3]

e Animal Models: Miniature pigs for lipid metabolism studies; mouse xenograft models for antitumor
efficacy. [9] [3]

e Dosing: Oral doses of 10-25 mg/kg/day in pigs; intravenous administration of avasimin (HSA-
encapsulated) in mice. [9] [3]

e Sample Collection: Serial blood samples for plasma concentration-time curves; tissue collection at
endpoint for distribution analysis. [3]

¢ Analytical Method: HPLC analysis for drug concentration; mass spectrometry for metabolite
identification. [3]

Oral Fat Challenge Protocol:

¢ Study Design: Miniature pigs (n=9/group) administered oral fat load (2 g fat/kg) containing retinol
after 28 days of avasimibe treatment. [9]

¢ Kinetic Analysis: Plasma retinyl palmitate metabolism parameters determined by multi-
compartmental modeling using SAAM Il software. [9]

¢ Endpoint Measurements: TRL triglyceride concentrations, AUC calculations, fractional clearance
rates. [9]
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Figure 2: Experimental Workflow for Avasimibe Pharmacokinetic Studies

Analytical Methodologies

Chromatographic Methods:

e HPLC Analysis: For determining avasimibe concentration in biological samples and formulation
quality control. [3]

e Mass Spectrometry: For comprehensive metabolite profiling and identification of avasimibe
metabolites in plasma and tissues. [3]

Binding Studies:

e Circular Dichroism Spectroscopy: To characterize avasimibe binding to Human Serum Albumin by
monitoring changes in a-helical content at 208 nm and 222 nm. [3]

¢ Fluorescence Quenching: To determine binding affinity and identify binding site on HSA using Trp-
214 fluorescence. [3]

e Competitive Binding: Warfarin displacement experiments to confirm binding site location
(subdomain 11A). [3]
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Research Applications and Repurposing Potential

Oncology Applications

The most promising repurposing potential for avasimibe lies in oncology, where multiple preclinical studies

have demonstrated efficacy across various cancer types:

¢ Prostate Cancer: Avasimibe suppresses tumor proliferation and metastasis via the E2F-1 signaling
pathway, inducing G1-phase cell cycle arrest and inhibiting epithelial-mesenchymal transition. [5] In
xenograft models, avasimibe treatment significantly suppressed tumor growth and reduced lung

metastasis. [5]

e Bladder Cancer: Avasimibe inhibits ACAT1, significantly up-regulated in BLCA, leading to reduced
proliferation and migration capabilities, ROS production increase, and G1l-phase cell cycle arrest

through PPARYy activation. [4] [8]

e Pancreatic, Lung, and Colon Cancers: Nanoformulated avasimibe (avasimin) significantly reduced
cholesteryl ester storage in lipid droplets across multiple cancer cell lines, elevating intracellular free

cholesterol levels leading to apoptosis and suppressed proliferation. [3]

Other Potential Applications

e Allergic Asthma: Avasimibe alleviates disruption of the airway epithelial barrier by suppressing the

Whnt/-catenin signaling pathway, independent of its cholesterol-modulating effects. [6]

e Bacterial Infections: Preliminary research suggests potential for preventing or treating bacterial

infections by decreasing bacterial virulence, though this remains in early investigative stages. [1]

Conclusion and Future Perspectives

Avasimibe presents a compelling case of a drug candidate whose development was halted for its original

indications but continues to show significant promise in new therapeutic areas. Its complex pharmacokinetic
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profile, particularly its potent PXR activation and resulting drug interaction potential, rendered it unsuitable

for chronic administration in cardiovascular patients who typically require multi-drug regimens. However,

this limitation may be less consequential in oncology applications, particularly for short-term treatment

protocols or when used in combination with chemotherapeutic agents that don't interact with the CYP3A4 or

P-glycoprotein pathways.

The ongoing research into avasimibe's repurposing, particularly in oncology, highlights the importance of

understanding complete pharmacological profiles even for "failed" drug candidates. The nanoformulation

approaches developed to enhance avasimibe's delivery, such as the Human Serum Albumin-encapsulated

"avasimin," [3] represent promising strategies to overcome the compound's inherent solubility limitations

and potentially enhance its therapeutic index in new applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comprehensive Technical Guide: Avasimibe Pharmacokinetics

and Mechanisms]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b519820#avasimibe-pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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